molecular formula C20H26O2 B193411 17-beta-Hydroxy Exemestane CAS No. 122370-91-6

17-beta-Hydroxy Exemestane

Cat. No.: B193411
CAS No.: 122370-91-6
M. Wt: 298.4 g/mol
InChI Key: NFDPYPMRHKQTDM-NHWXPXPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17β-Hydroxy Exemestane involves multiple steps, starting from the parent compound Exemestane. The primary synthetic route includes the reduction of Exemestane to form 17β-Dihydro Exemestane, followed by glucuronidation to produce 17β-Hydroxy Exemestane . The reaction conditions typically involve the use of reducing agents and specific enzymes to facilitate the conversion .

Industrial Production Methods: Industrial production of 17β-Hydroxy Exemestane follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 17β-Hydroxy Exemestane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and ketone derivatives of 17β-Hydroxy Exemestane .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDPYPMRHKQTDM-NHWXPXPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464522
Record name Methylene Boldenone,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122370-91-6, 140461-66-1
Record name Methylene Boldenone,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-DIHYDROEXEMESTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-beta-Hydroxy Exemestane
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17-beta-Hydroxy Exemestane
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17-beta-Hydroxy Exemestane
Reactant of Route 4
17-beta-Hydroxy Exemestane
Reactant of Route 5
17-beta-Hydroxy Exemestane
Reactant of Route 6
17-beta-Hydroxy Exemestane

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